4'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone
Overview
Description
4’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is a compound characterized by the presence of both trifluoromethoxy and trifluoroacetophenone groups. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and stability. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone typically involves the introduction of trifluoromethoxy and trifluoroacetophenone groups into an aromatic ring. One common method involves the reaction of 4-hydroxyacetophenone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the bioavailability and metabolic stability of pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 4’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone exerts its effects involves its interaction with various molecular targets. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The trifluoroacetophenone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenyl isocyanate
- 4-(Trifluoromethoxy)phenyl urea
- 4-(Trifluoromethoxy)phenyl hydrazinecarboxamide
Uniqueness
4’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is unique due to the presence of both trifluoromethoxy and trifluoroacetophenone groups, which confer distinct chemical properties. Compared to similar compounds, it offers a higher degree of stability and reactivity, making it particularly valuable in applications requiring robust and versatile chemical agents .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKYLIZPZIQAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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